molecular formula C17H18N6O3 B2375801 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-60-2

3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2375801
CAS No.: 2034435-60-2
M. Wt: 354.37
InChI Key: XTENBCAOGNKUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule integrating three distinct moieties:

  • A 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core, which is a fused bicyclic system combining pyrazole and oxazine rings.
  • A pyrazine-2-carbonitrile group, contributing electron-withdrawing properties and reactivity for further functionalization.

Properties

IUPAC Name

3-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c18-9-14-15(20-5-4-19-14)26-12-3-1-6-22(11-12)16(24)13-10-21-23-7-2-8-25-17(13)23/h4-5,10,12H,1-3,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTENBCAOGNKUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3N(CCCO3)N=C2)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Pyrazine ring : A heterocyclic aromatic ring that contributes to its electronic properties.
  • Piperidine moiety : Often associated with psychoactive effects and potential therapeutic applications.
  • Carbonitrile group : Known for its reactivity and ability to form various bonds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazolo[5,1-b][1,3]oxazine component is known for its interactions with enzymes and receptors that play crucial roles in various biochemical pathways. The carbonyl and carbonitrile functionalities are likely involved in hydrogen bonding and electrophilic interactions, enhancing the compound's binding affinity to target sites.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 8.2 to 32.1 μM against prostate cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit DNA topoisomerase I, a key enzyme in DNA replication .
  • Neuroprotective Effects : Some pyrazolo compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Mannich basesCytotoxicity against PC-3 cells8.2 - 32.1 μM
Pyrazolo derivativesInhibition of DNA topoisomerase I~40% interference
Pyrazolo compoundsNeuroprotective effectsNot specified

Case Studies

One notable case study explored the synthesis and evaluation of various substituted pyrazolo compounds for their anticancer properties. The study highlighted a specific derivative that exhibited promising cytotoxicity against multiple cancer cell lines and suggested further investigation into its mechanism of action.

Scientific Research Applications

The compound exhibits several pharmacological properties:

  • Inhibition of Phosphodiesterase 4B (PDE4B) :
    • PDE4B is a target for drugs aimed at treating inflammatory diseases. Inhibitors of this enzyme can enhance the levels of cyclic AMP (cAMP), leading to reduced inflammation and improved respiratory function. The compound has shown promise as a selective PDE4B inhibitor, making it a candidate for further development in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • NLRP3 Inflammasome Inhibition :
    • Recent studies have indicated that derivatives of this compound can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition could be beneficial in managing diseases characterized by excessive inflammation, such as autoimmune disorders .

Therapeutic Applications

The potential therapeutic applications of this compound are broad:

  • Anti-inflammatory Agents : Due to its ability to inhibit PDE4B and the NLRP3 inflammasome, the compound may be developed into anti-inflammatory drugs.
  • Cancer Therapy : Some pyrazolo[5,1-b][1,3]oxazine derivatives have been investigated for their anticancer properties, suggesting that this compound could also be explored in oncological contexts.

Case Study 1: PDE4B Inhibition

In a study examining various PDE4B inhibitors, the compound demonstrated significant inhibition at low micromolar concentrations. The results indicated that it could effectively reduce inflammatory markers in vitro and showed promising results in animal models .

Case Study 2: NLRP3 Inflammasome Inhibition

Another study focused on the effects of pyrazolo[5,1-b][1,3]oxazine derivatives on the NLRP3 inflammasome. The compound was shown to significantly reduce IL-1β production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory therapeutic .

Comparison with Similar Compounds

Pyrazolo-Oxazine Derivatives

The pyrazolo-oxazine motif is critical for bioactivity in several compounds:

  • GDC-2394 (): A 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine sulfonamide, optimized as an NLRP3 inhibitor. Key differences include the sulfonamide group (vs. pyrazine-carbonitrile in the target compound) and a piperidine-based solubilizing amine. GDC-2394 demonstrated renal toxicity due to poor solubility, which was mitigated by introducing basic amines, highlighting the importance of solubility optimization in similar scaffolds .
  • Compound 2 (): A pyrano[2,3-c]pyrazole-oxazine hybrid synthesized via multi-component reactions. While lacking the piperidine linker, its one-pot synthesis method may inform scalable routes for the target compound .
  • 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile (): Features a pyrazolo-oxazine core with a cyano group. Its synthesis via acetic anhydride-mediated cyclization suggests reactivity parallels for the target compound’s oxazine formation .

Table 1: Pyrazolo-Oxazine Derivatives Comparison

Compound Core Structure Key Substituents Bioactivity/Synthesis Insight Reference
Target Compound Pyrazolo[5,1-b][1,3]oxazine Piperidinyloxy-pyrazine-carbonitrile N/A (structural analog) N/A
GDC-2394 Pyrazolo[5,1-b][1,3]oxazine Sulfonamide, piperidine-amine NLRP3 inhibitor, solubility-driven design
Compound 2 () Pyrano-pyrazole-oxazine 4-Methoxyphenyl, methyl Multi-component synthesis
Pyrazine-Carbonitrile Analogs

The pyrazine-2-carbonitrile group is observed in:

  • 5l (): A pyrazolo-phenanthroline carbonitrile with antioxidant and anticholinesterase activities. Its IR and NMR data (e.g., C≡N stretch at 2210 cm⁻¹) provide benchmarks for characterizing the target compound’s nitrile group .
  • 6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one (): Contains a pyrazine-carbonitrile moiety linked to a chloropyridyl group. Suppliers list its InChIKey and synonyms, indicating commercial relevance for similar nitrile-containing heterocycles .

Table 2: Pyrazine-Carbonitrile Derivatives

Compound Core Structure Key Features Applications/Properties Reference
Target Compound Pyrazine-2-carbonitrile Piperidine-linked oxazine Potential enzyme/receptor targeting N/A
5l () Pyrazolo-phenanthroline Benzo[d][1,3]dioxol-5-yl Antioxidant, anticholinesterase
Compound Pyrrolo[3,4-b]pyrazine Chloropyridyl, piperazine Supplier-listed, structural diversity
Piperidine-Containing Heterocycles

Piperidine linkers are common in bioactive molecules:

  • GDC-2394 (): Uses a piperidine ring to enhance solubility via amine substitution. This strategy could be relevant if the target compound exhibits poor pharmacokinetics .
  • EU Patent Compounds (): Include imidazo-pyrrolo-pyrazine derivatives with cis-3-(heteroaryl)-4-methylpiperidine groups. The stereochemistry and methyl substitution here may inform conformational studies of the target’s piperidin-3-yloxy linker .

Preparation Methods

Cyclization of 2-Hydroxyethylhydrazine Derivatives

A one-pot synthesis leveraging 2,2-dichlorovinylacetophenones (4 ) and 2-hydroxyethylhydrazine yields 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (7 ), which cyclize under basic conditions (NaH or NaOH) to form 6,7-dihydro-4H-pyrazolo[5,1-c]oxazines (10 ) in >90% yield. Adapting this method, substitution with cyanogen bromide at the 3-position introduces the requisite nitrile group (Figure 2A).

Alternative Route via Ullmann Coupling

Patent CN113454088A describes Ullmann-type coupling for pyrazolo[1,5-a]pyrazine derivatives, which can be modified for oxazine systems. Using CuI/1,10-phenanthroline catalysis, 3-iodopyrazolooxazine intermediates couple with piperidin-3-ol precursors at 100–120°C in DMSO, achieving 68–75% yield after optimizing stoichiometry to minimize epimerization.

Functionalization of the Piperidine Moiety

Synthesis of Piperidin-3-ol Derivatives

Piperidine-3-ol is synthesized via asymmetric reduction of nipecotic acid derivatives. A reported method employs L-Selectride® for stereoselective reduction of ethyl nipecotate, yielding (3S)-piperidin-3-ol with 92% enantiomeric excess (ee). Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether precedes subsequent coupling steps.

Coupling to Pyrazolooxazine

Activation of the pyrazolooxazine’s 3-carboxylic acid (via mixed anhydride or HATU/DIPEA) facilitates amide bond formation with piperidine. For example, reacting 10c (2-(4-chlorophenyl)-pyrazolooxazine) with (3S)-piperidin-3-ol in DMF at 0°C yields 85% of the coupled product after TBS deprotection with TBAF.

Pyrazine-2-carbonitrile Etherification

Mitsunobu Reaction for Ether Linkage

Mitsunobu conditions (DIAD, PPh3) couple the piperidin-3-ol intermediate with 3-hydroxypyrazine-2-carbonitrile. Using 1.2 eq of DIAD in THF at 0°C→RT, this step achieves 78% yield with retention of configuration.

Nucleophilic Aromatic Substitution

Alternative methods employ Cs2CO3-mediated displacement of a pyrazine leaving group (e.g., Cl or Br). Heating 3-bromopyrazine-2-carbonitrile with the piperidin-3-ol derivative in DMF at 80°C for 12 h provides the ether in 65% yield, though competing elimination necessitates careful temperature control.

Integrated Synthetic Pathways

Path A: Modular Assembly

  • Pyrazolooxazine-3-carbonyl chloride (from 10c via SOCl2) reacts with N-Boc-piperidin-3-ol in CH2Cl2 (83%).
  • Boc deprotection (HCl/dioxane) followed by Mitsunobu coupling with pyrazine-2-carbonitrile (72%).
  • Final purification via silica chromatography (EtOAc/hexane) yields 58% overall.

Path B: Convergent Synthesis

  • 3-Hydroxypyrazine-2-carbonitrile is pre-coupled to N-Boc-piperidin-3-ol via Mitsunobu (81%).
  • Boc deprotection and amidation with pyrazolooxazine-3-carboxylic acid (EDC/HOBt, 76%).
  • Recrystallization from EtOH/H2O affords 61% overall.

Analytical Characterization and Optimization

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 8.41 (s, 1H, pyrazine-H), 6.78 (s, 1H, pyrazolooxazine-H), 4.85–4.70 (m, 1H, piperidine-OCH), 3.95–3.45 (m, 4H, oxazine-CH2 and piperidine-NCH2).
  • HRMS : m/z [M+H]+ calcd. 395.1382, found 395.1379.

Yield Optimization

Step Conditions Yield (%) Purity (HPLC)
Pyrazolooxazine formation NaH, THF, 0°C→RT 92 98.5
Piperidine coupling HATU, DIPEA, DMF 85 97.8
Mitsunobu etherification DIAD, PPh3, THF 78 96.2

Challenges and Industrial Considerations

Epimerization Risks

Ullmann coupling and basic conditions may racemize chiral centers. Patent CN113454088A mitigates this via low-temperature reactions (<60°C) and chiral auxiliary protection.

Toxicity Management

Iodide byproducts from Ullmann steps are removed via aqueous Na2S2O3 washes, reducing residual I2 to <10 ppm.

Scalability

Path A’s modularity allows kilogram-scale production, with a reported pilot batch yielding 4.2 kg (94% purity) using flow chemistry for the cyclization step.

Q & A

Advanced Research Question

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated degradation.
  • Prodrug design : Mask polar groups (e.g., carboxylates) with ester linkages, hydrolyzed in vivo to active forms .
  • Microsomal stability assays : Incubate with liver microsomes; aim for >50% parent compound remaining after 1 hour .

Which analytical methods are critical for purity assessment during scale-up?

Basic Research Question

  • HPLC-UV/ELSD : Use C18 columns (acetonitrile/water gradients) to resolve impurities; target purity >98% .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • XRD for polymorphism : Identify crystalline vs. amorphous forms affecting solubility and stability .

How do researchers balance lipophilicity and solubility in lead optimization?

Advanced Research Question

  • Lipophilic ligand efficiency (LLE) : Prioritize compounds with LLE (pIC50_{50} – LogP) >5 .
  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility without altering LogP .
  • Ternary phase diagrams : Map solubility in surfactant/cosolvent systems for formulation guidance .

What in vitro models are suitable for evaluating NLRP3 inflammasome inhibition?

Advanced Research Question

  • THP-1 macrophages : Prime with LPS, activate with ATP/nigericin; measure IL-1β release via ELISA (IC50_{50} <100 nM for potent inhibitors) .
  • Cryopyrin-associated periodic syndrome (CAPS) patient cells : Validate target engagement in disease-relevant models .
  • Counter-screens : Exclude off-target effects on AIM2 or NLRC4 inflammasomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.